molecular formula C11H10N2O3 B1451623 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1177350-90-1

1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1451623
CAS RN: 1177350-90-1
M. Wt: 218.21 g/mol
InChI Key: LPLVTYKZVAPTED-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, or 1-MPCA, is a synthetic compound that has been widely studied for its potential applications in the fields of biochemistry and physiology. 1-MPCA has been used in a variety of experiments, ranging from drug synthesis to enzyme inhibition.

Scientific Research Applications

Biocatalysis and Crystallization

1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: has been studied for its role in biocatalytic processes. An integrated biocatalysis-crystallization concept was developed for the continuous synthesis of valuable intermediates for pharmaceuticals . This approach emphasizes the importance of stereo-, regio-, and chemoselectivity , as well as the use of environmentally friendly solvents like water.

Pharmaceutical Applications

In pharmacology, this compound’s derivatives are explored for their potential therapeutic effects. For instance, it serves as an intermediate in the synthesis of drugs like rivastigmine, which is used to treat early-stage Alzheimer’s disease . The focus is on enhancing the bioavailability and efficacy of such drugs.

Material Science

In material science, derivatives of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid are utilized in the synthesis of organic co-crystals with potential applications in nonlinear optical devices . These materials are significant for their third harmonic generation capabilities, which are essential for modern optical technologies.

Environmental Science

The compound’s derivatives are also relevant in environmental science. They are involved in the study of biologically active compounds derived from natural sources, such as seaweeds, which have applications in reducing environmental pollutants and improving ecological health .

Analytical Chemistry

In analytical chemistry, 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid and its analogs are important for developing analytical methods for the quantification and quality control of pharmaceuticals . These methods ensure the safety and efficacy of medicinal products.

Chemical Synthesis

This compound is significant in chemical synthesis, where it’s used to create complex molecules with a broad spectrum of pharmacological activities. It’s particularly valuable in the synthesis of heterocyclic compounds like oxadiazoles, which have a wide range of applications in medicinal chemistry .

properties

IUPAC Name

1-(3-methoxyphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-4-2-3-9(5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLVTYKZVAPTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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